molecular formula C20H17O3P B3052738 Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- CAS No. 445380-60-9

Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-

Cat. No. B3052738
CAS RN: 445380-60-9
M. Wt: 336.3 g/mol
InChI Key: CJSJVLSIOQOCGR-UHFFFAOYSA-N
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Description

Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- is a chemical compound with the molecular formula C20H17O3P . It consists of a phosphine oxide group attached to a diphenyl moiety, which in turn contains a 2,3-dihydro-1,4-benzodioxin-6-yl ring system . The compound’s structure combines aromatic rings and heterocyclic elements, making it intriguing for further investigation.


Molecular Structure Analysis

The compound’s molecular weight is approximately 336.32 g/mol . Its IUPAC Standard InChI representation is: InChI=1S/C8H8O2/c1-2-4-8-7(3-1)9-5-6-10-8/h1-4H,5-6H2 . The presence of the phosphine oxide group and the benzodioxin ring system suggests interesting electronic and steric properties.

Future Directions

: NIST Chemistry WebBook: 1,4-Benzodioxin, 2,3-dihydro- : How Tall Is Mount Everest? For Nepal, It’s a Touchy Question. : Mount Everest - Wikipedia : ChemicalBook: Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- : Benchchem: CAS No. 445380-60-9 (Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-) : [NIST Chemistry WebBook: Ethanone, 1-

properties

IUPAC Name

6-diphenylphosphoryl-2,3-dihydro-1,4-benzodioxine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17O3P/c21-24(16-7-3-1-4-8-16,17-9-5-2-6-10-17)18-11-12-19-20(15-18)23-14-13-22-19/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSJVLSIOQOCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476308
Record name Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

445380-60-9
Record name Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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